1,2,4-Trichloro-5-(trichloromethoxy)benzene

Overview

Description

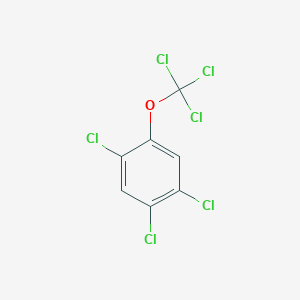

1,2,4-Trichloro-5-(trichloromethoxy)benzene is an organochlorine compound characterized by its unique structure, which includes three chlorine atoms and a trichloromethoxy group attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and environmental studies.

Preparation Methods

The synthesis of 1,2,4-Trichloro-5-(trichloromethoxy)benzene typically involves the chlorination of benzene derivatives under controlled conditions. One common method includes the chlorination of 1,4-dichlorobenzene, which can yield this compound as the main product . Industrial production often employs catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1,2,4-Trichloro-5-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms, which are good leaving groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: In the presence of moisture, it can hydrolyze to form chlorinated phenols.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1,2,4-Trichloro-5-(trichloromethoxy)benzene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in high-temperature reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-5-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. Its chlorinated structure allows it to interact with hydrophobic regions of proteins and membranes, influencing their function .

Comparison with Similar Compounds

1,2,4-Trichloro-5-(trichloromethoxy)benzene can be compared with other chlorinated benzenes, such as:

1,2,4-Trichlorobenzene: Similar in structure but lacks the trichloromethoxy group, making it less reactive in certain chemical reactions.

1,3,5-Trichlorobenzene: Another isomer with different chlorine atom positions, leading to variations in chemical behavior and applications.

1,2,4,5-Tetrachlorobenzene: Contains an additional chlorine atom, which affects its reactivity and uses.

The unique trichloromethoxy group in this compound provides distinct chemical properties and reactivity, making it valuable in specific applications.

Biological Activity

1,2,4-Trichloro-5-(trichloromethoxy)benzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

This compound is characterized by its multiple chlorine substituents, which significantly influence its reactivity and biological interactions. Its chemical formula is , and it has a molecular weight of approximately 237.43 g/mol. The presence of trichloromethoxy groups enhances its lipophilicity, allowing for easier membrane penetration in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes and receptors within biological systems. Studies indicate that halogenated compounds can inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .

- Genotoxicity : Research has shown that chlorinated benzenes can exhibit genotoxic effects, potentially leading to DNA damage. The formation of reactive metabolites through metabolic activation may contribute to this genotoxicity .

- Neurotoxicity : Some studies suggest that exposure to chlorinated aromatic compounds can lead to neurotoxic effects, including alterations in neurotransmitter levels and neuronal function .

Toxicity Profile

The toxicity of this compound has been evaluated in various studies:

Acute Toxicity

- Oral Exposure : Acute toxicity studies in rodents indicate moderate to high toxicity levels from oral exposure. For instance, the LD50 values reported for similar compounds range from 100 to 500 mg/kg .

Chronic Effects

- Organ Effects : Chronic exposure in animal models has shown increased adrenal weights and liver enzyme alterations. Specifically, prolonged oral administration in rats resulted in significant histopathological changes in the liver .

- Reproductive Effects : Limited data suggest that chronic exposure does not significantly affect reproductive capabilities in animal models; however, some studies reported retarded growth in fetuses following maternal exposure .

Carcinogenic Potential

The Environmental Protection Agency (EPA) classifies 1,2,4-trichlorobenzene as Group D (not classifiable as to human carcinogenicity). However, animal studies have demonstrated liver tumors following long-term exposure .

Case Studies

- Environmental Exposure : A case study involving a woman exposed to trichlorobenzenes from her husband's work clothes reported the development of a blood disorder after prolonged inhalation. This highlights the potential health risks associated with occupational exposure .

- Laboratory Findings : A study examining the effects of various chlorinated compounds on aquatic organisms found that 1,2,4-trichlorobenzene exhibited significant toxicity towards certain fish species at environmentally relevant concentrations .

Data Summary Table

| Parameter | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.43 g/mol |

| Acute Toxicity (LD50) | 100 - 500 mg/kg (varies by study) |

| Chronic Effects | Increased adrenal weights; liver enzyme alterations |

| Reproductive Effects | No significant impact on fertility; fetal growth retardation observed |

| Carcinogenic Classification | EPA Group D (not classifiable as human carcinogen) |

Properties

IUPAC Name |

1,2,4-trichloro-5-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl6O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKYWFXMSFUTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.